

Ensuring complete dissolution of AT7867 dihydrochloride for in vivo studies

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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

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Technical Support Center: AT7867 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete dissolution of **AT7867 dihydrochloride** for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **AT7867 dihydrochloride** for in vivo use?

A1: **AT7867 dihydrochloride** is sparingly soluble in aqueous solutions. For in vivo administration, a co-solvent system is typically required. Several formulations have been successfully used. A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline. For oral gavage, a formulation with corn oil is also an option.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: I am observing precipitation when preparing my **AT7867 dihydrochloride** formulation. What can I do?

A2: Precipitation can occur if the solubility limit is exceeded or if the components are not mixed properly. To address this, you can try gentle heating and/or sonication to aid dissolution.[\[1\]](#) It is also crucial to add the solvents in the correct order, as detailed in the experimental protocols

below. If precipitation persists, consider adjusting the solvent ratios or using a different formulation, such as one containing SBE- β -CD.[\[1\]](#)

Q3: What is the maximum concentration of **AT7867 dihydrochloride** that can be achieved in the recommended solvent systems?

A3: With the recommended solvent systems, clear solutions of at least 3.25 mg/mL can be achieved.[\[1\]](#) The exact saturation point may vary depending on the specific formulation and preparation technique. It is always advisable to perform a small-scale solubility test before preparing a large batch.

Q4: Can I store the prepared **AT7867 dihydrochloride** solution?

A4: It is generally recommended to prepare the formulation fresh before each experiment to avoid potential precipitation or degradation over time. If short-term storage is necessary, store at 4°C and visually inspect for any signs of precipitation before use. For longer-term storage, consult the manufacturer's guidelines, though fresh preparation is preferred for in vivo studies. Some solvent systems, particularly those for continuous dosing over extended periods, should be chosen carefully.[\[1\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of **AT7867 dihydrochloride** for in vivo studies.

Issue	Potential Cause	Troubleshooting Steps
Precipitation during preparation	- Incorrect order of solvent addition.- Solubility limit exceeded.- Insufficient mixing.	- Follow the detailed experimental protocols for the correct order of solvent addition.- Try gentle heating or sonication to aid dissolution. [1]- If the desired concentration is high, consider preparing a slightly lower concentration.- Explore alternative formulations, such as those containing SBE- β -CD.[1]
Precipitation after preparation (during storage or at room temperature)	- Temperature-dependent solubility.- Unstable formulation.	- Prepare the solution fresh before each use.- If short-term storage is necessary, store at 4°C and allow the solution to come to room temperature before administration. Visually inspect for precipitates.- Consider a more stable formulation for your experimental needs.
Inconsistent results in in vivo studies	- Incomplete dissolution leading to inaccurate dosing.- Precipitation of the compound at the injection site or in the gastrointestinal tract.	- Ensure complete dissolution by visually inspecting the solution for any particulate matter.- Filter the solution through a 0.22 μ m filter before administration to remove any micro-precipitates.- For oral gavage, consider the potential for pH-dependent precipitation in the gut and select a formulation that enhances solubility and stability in this environment.

Quantitative Data Summary

The following table summarizes the solubility of **AT7867 dihydrochloride** in various solvent systems suitable for in vivo studies.

Formulation	Achievable Concentration	Notes	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.25 mg/mL	Clear solution. Suitable for intraperitoneal (i.p.) and oral (p.o.) administration.[1][2]	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 3.25 mg/mL	Clear solution. SBE-β-CD can improve solubility and stability.[1]	[1]
10% DMSO, 90% Corn Oil	≥ 3.25 mg/mL	Clear solution. Primarily for oral gavage.[1]	[1]
DMSO	50 mg/mL	Stock solution for further dilution. Not for direct in vivo administration at this concentration.[4]	[4]

Experimental Protocols

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for both intraperitoneal and oral administration.

- Prepare a stock solution of **AT7867 dihydrochloride** in DMSO (e.g., 32.5 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.

- Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly until a clear solution is formed.
- Add 0.5 volumes of Tween-80 to the mixture and mix well.
- Finally, add 4.5 volumes of saline to the mixture and vortex until a homogenous and clear solution is obtained.

Example for 1 mL final solution:

- 100 μ L of 32.5 mg/mL AT7867 in DMSO
- 400 μ L of PEG300
- 50 μ L of Tween-80
- 450 μ L of Saline

Protocol 2: Formulation with SBE- β -CD

This protocol utilizes sulfobutylether- β -cyclodextrin (SBE- β -CD) to enhance solubility.

- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- Prepare a stock solution of **AT7867 dihydrochloride** in DMSO (e.g., 32.5 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 9 volumes of the 20% SBE- β -CD solution to the DMSO stock solution.
- Mix thoroughly until a clear solution is formed.

Example for 1 mL final solution:

- 100 μ L of 32.5 mg/mL AT7867 in DMSO
- 900 μ L of 20% SBE- β -CD in Saline

Protocol 3: Formulation with Corn Oil

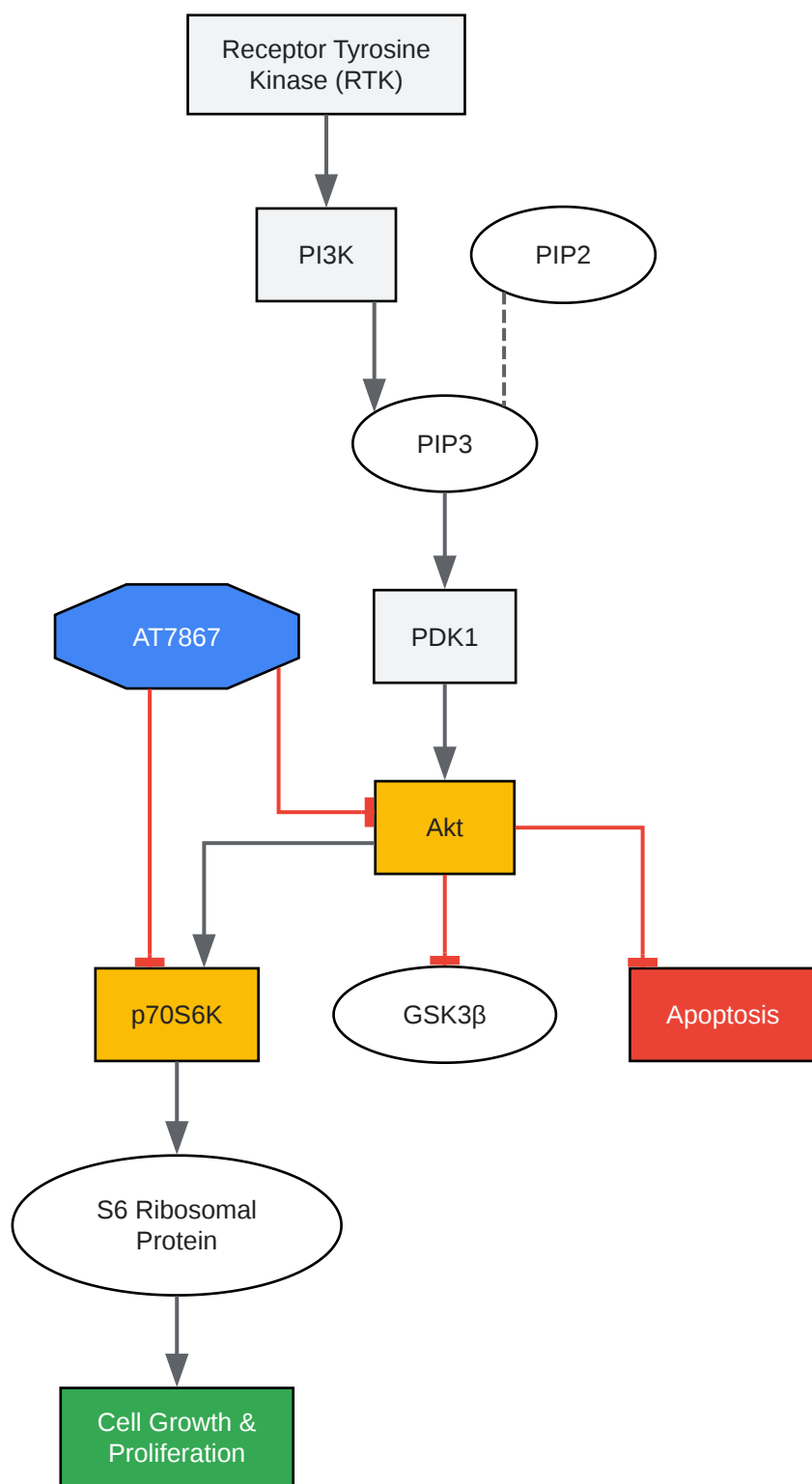
This protocol is intended for oral gavage.

- Prepare a stock solution of **AT7867 dihydrochloride** in DMSO (e.g., 32.5 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 9 volumes of corn oil to the DMSO stock solution.
- Mix thoroughly until a clear and homogenous solution is formed.

Example for 1 mL final solution:

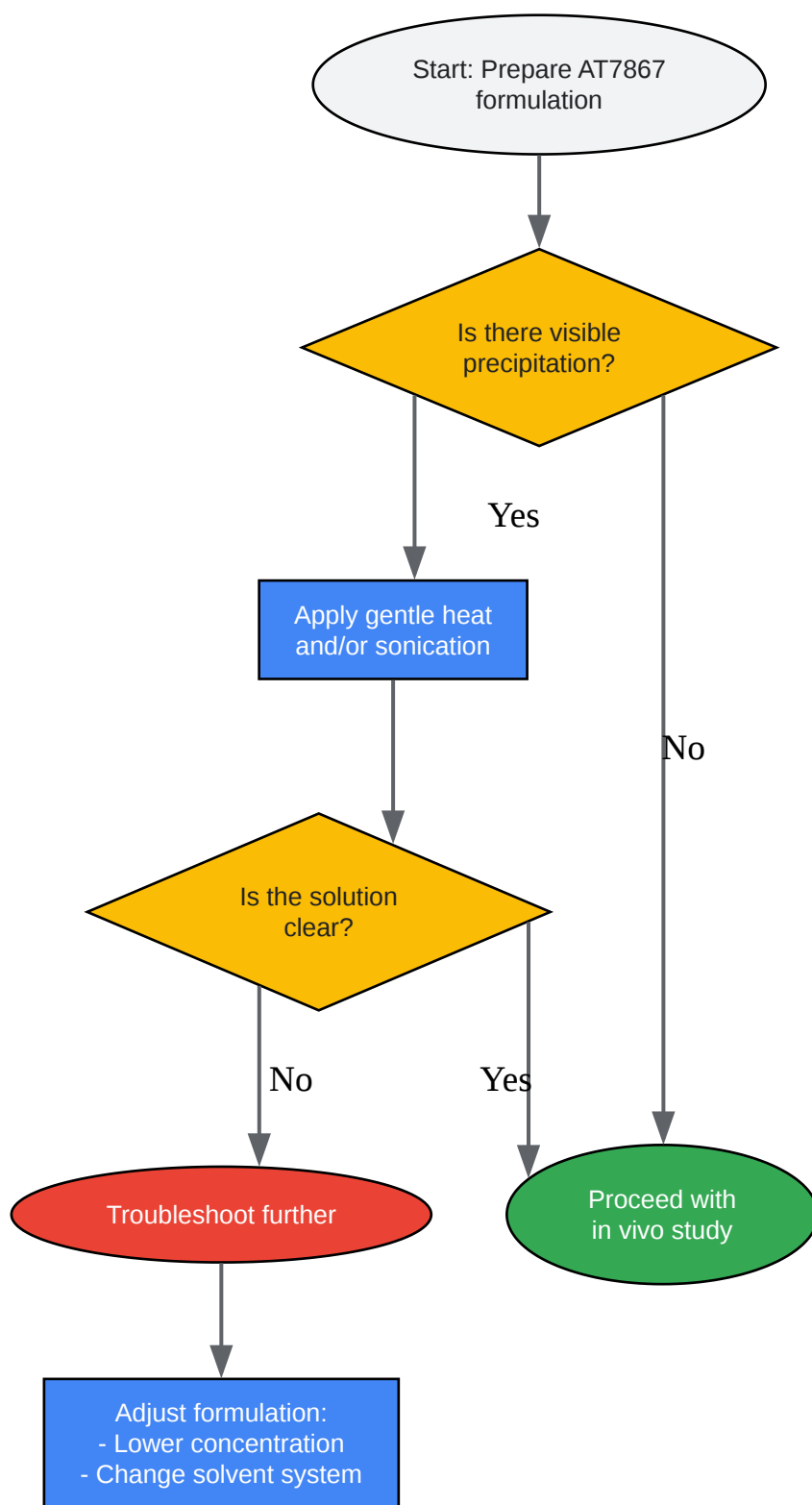
- 100 μ L of 32.5 mg/mL AT7867 in DMSO
- 900 μ L of Corn Oil

Visualizations



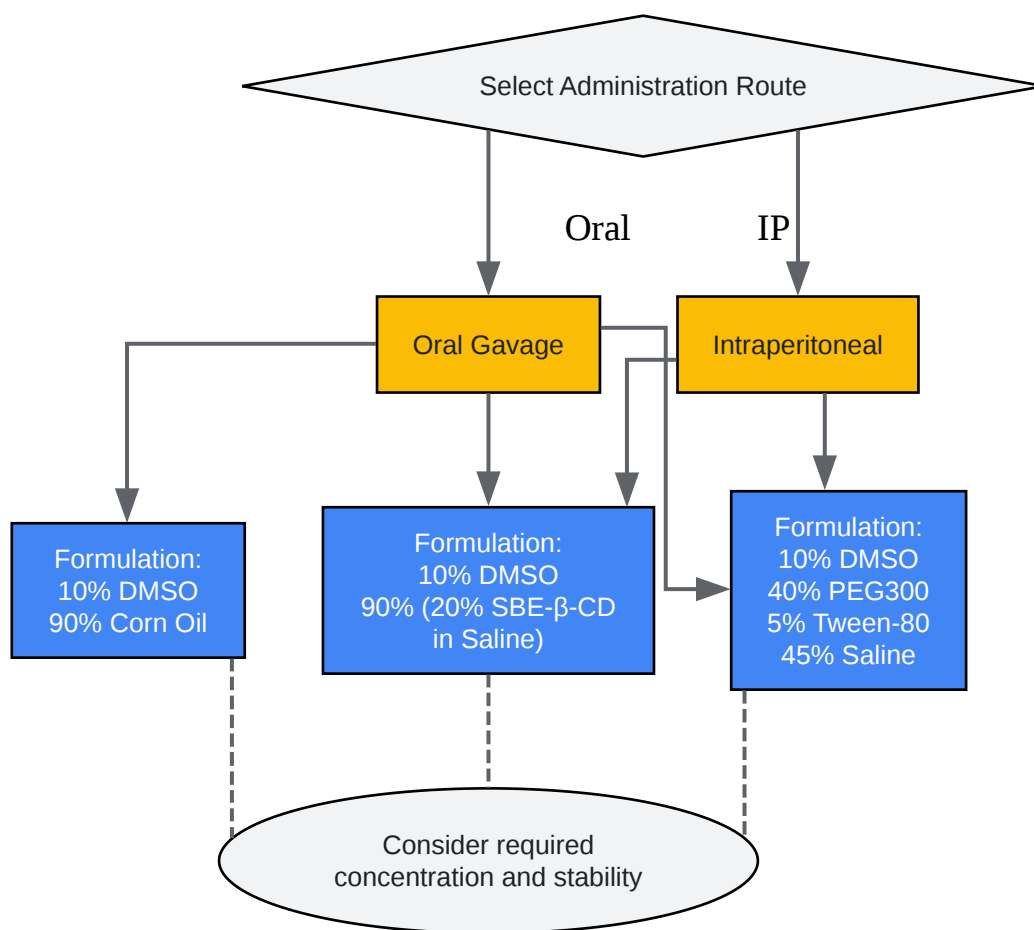
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Caption: Signaling pathway inhibited by AT7867.



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Caption: Troubleshooting workflow for AT7867 dissolution.



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Caption: Logic for selecting an AT7867 formulation.

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